phenyl 4-({[2-(ethylsulfanyl)phenyl]formamido}methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-({[2-(ethylsulfanyl)phenyl]formamido}methyl)piperidine-1-carboxylate is a complex organic compound with a unique structure. It belongs to the class of piperidine derivatives, which are known for their pharmacological and industrial applications. The compound features a phenyl ring, an ethylsulfanyl group, a formamido group, and a piperidine carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-({[2-(ethylsulfanyl)phenyl]formamido}methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Ethylsulfanylphenyl Intermediate: : This step involves the nucleophilic substitution reaction between 2-bromoethylbenzene and sodium thiolate to introduce the ethylsulfanyl group.
Amidation Reaction: : The intermediate is then reacted with formamide under appropriate conditions to form the formamido group.
Piperidine Carboxylate Formation: : The final step involves the condensation of the intermediate with 4-piperidone and ethyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, emphasizing scalability, cost-effectiveness, and environmental considerations. Catalysts and specialized equipment might be employed to enhance the efficiency and yield of the reactions.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-({[2-(ethylsulfanyl)phenyl]formamido}methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: : The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The carbonyl group in the piperidine ring can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like nitrating agents or halogens.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: : Lithium aluminum hydride in anhydrous ether; conducted under inert atmosphere conditions.
Substitution: : Nitrating mixture (HNO3 and H2SO4) for nitration; halogen sources like Br2 or Cl2 for halogenation, typically carried out at low temperatures.
Major Products
Oxidation: : Sulfoxides and sulfones as major products.
Reduction: : Alcohols or amines, depending on the reduction site.
Substitution: : Nitrophenyl or halophenyl derivatives.
Scientific Research Applications
Phenyl 4-({[2-(ethylsulfanyl)phenyl]formamido}methyl)piperidine-1-carboxylate finds applications in various scientific research fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules and enzymes.
Medicine: : Explored for its potential pharmacological properties, including its interaction with receptors and enzymes.
Industry: : Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The mechanism involves binding to the active sites of these targets, modulating their activity. This interaction can lead to a cascade of biochemical events, affecting cellular pathways and physiological responses.
Comparison with Similar Compounds
Phenyl 4-({[2-(ethylsulfanyl)phenyl]formamido}methyl)piperidine-1-carboxylate stands out among similar compounds due to its unique combination of structural features:
Phenyl Ring: : Common among many compounds, providing aromatic stability.
Ethylsulfanyl Group: : Less common, offering unique reactivity and binding properties.
Formamido Group: : Present in various amides, contributing to hydrogen bonding potential.
Piperidine Carboxylate: : Found in other piperidine derivatives, known for their pharmacological significance.
Similar Compounds
Phenyl 4-(amino)piperidine-1-carboxylate
2-(Ethylsulfanyl)phenyl formamide
4-({[2-(Methylsulfanyl)phenyl]formamido}methyl)piperidine-1-carboxylate
Properties
IUPAC Name |
phenyl 4-[[(2-ethylsulfanylbenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-2-28-20-11-7-6-10-19(20)21(25)23-16-17-12-14-24(15-13-17)22(26)27-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFYGDWNIGQDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.